1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol
Description
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
1-(3-bromopyridin-2-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,12)6-8-7(10)4-3-5-11-8/h3-5,12H,6H2,1-2H3 |
InChI Key |
OJXBZABIMYVTOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CC=N1)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route for 2-Methyl-3-bromopyridine
A patented industrially viable method involves the following steps:
Step 1: Condensation and Decarboxylation
- React diethyl malonate with an alkali metal (e.g., sodium) to form a salt.
- Add a toluene solution of 2-chloro-3-nitropyridine dropwise to this salt under controlled temperature.
- Condensation occurs, followed by acid-catalyzed decarboxylation to yield 2-methyl-3-nitropyridine.
- Conditions: Heating to 90–120 °C for 1.5 hours, followed by reflux with 6N hydrochloric acid for 3.5 hours.
- Yield: Approximately 95% molar yield.
Step 2: Catalytic Hydrogenation
- Hydrogenate 2-methyl-3-nitropyridine using palladium on carbon (Pd/C) catalyst in methanol solvent.
- This reduces the nitro group to an amino group, producing 2-methyl-3-aminopyridine.
- Followed by filtration and concentration.
Step 3: Bromination via Diazonium Salt Formation
- Convert 2-methyl-3-aminopyridine to its salt with hydrobromic acid.
- Cool the solution to between -10 °C and 0 °C.
- Add bromine dropwise, followed by dropwise addition of sodium nitrite solution to form the diazonium intermediate.
- Adjust pH to alkaline, extract, dry, and concentrate to obtain 2-methyl-3-bromopyridine.
- Yield: Approximately 95% molar yield.
This method is characterized by moderate reaction conditions, ease of operation, simple post-processing, and suitability for scale-up industrial production.
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Condensation and decarboxylation | 90–120 °C, Acidic reflux | 95 |
| 2 | Catalytic hydrogenation (Pd/C, MeOH) | Room temperature, H2 atmosphere | Not specified (high) |
| 3 | Bromination via diazonium salt | -10 to 0 °C, controlled addition | 95 |
Introduction of the 2-Methylpropan-2-ol Side Chain
The next step involves attaching the 2-methylpropan-2-ol moiety to the bromopyridine ring, forming the target compound.
General Synthetic Strategies
Though direct literature on the exact synthesis of this compound is limited, common organic synthesis approaches for such tertiary alcohols linked to heterocycles include:
Nucleophilic Addition to Carbonyl Precursors
Starting from 3-bromopyridin-2-carboxaldehyde or 3-bromopyridin-2-yl ketones, nucleophilic addition of an organometallic reagent (e.g., methylmagnesium bromide or tert-butyl lithium derivatives) can introduce the tertiary alcohol functionality.Grignard or Organolithium Reactions
Reaction of 3-bromopyridin-2-yl derivatives with methyl-substituted Grignard reagents or tert-butyl nucleophiles can yield the tertiary alcohol after aqueous work-up.Alternative Routes
Use of protected intermediates or cross-coupling reactions (e.g., Suzuki or Negishi couplings) to install the alkyl side chain, followed by oxidation or reduction steps to form the alcohol.
According to EvitaChem, the synthesis of related compounds such as 1-(3-bromopyridin-4-yl)-2-methylpropan-2-ol involves bromination of the pyridine ring followed by introduction of the tertiary alcohol group, although exact detailed procedures are proprietary or not fully disclosed.
Formulation and Purification
- The final compound is typically purified by standard organic techniques such as column chromatography or recrystallization.
- Stock solutions for biological or in vivo applications are prepared by dissolving the compound in solvents like dimethyl sulfoxide (DMSO), followed by dilution with co-solvents such as polyethylene glycol 300 or corn oil, ensuring clarity and homogeneity.
Analytical Data and Molecular Properties
- Molecular formula: C9H12BrNO
- Molecular weight: 230.10 g/mol
- Structural features include a bromine atom on the pyridine ring and a tertiary alcohol group attached to the 2-position side chain.
- The compound exhibits properties typical of halogenated heterocycles with tertiary alcohols, including increased lipophilicity and potential biological activity.
Summary Table of Preparation Methods
| Stage | Key Reagents | Conditions | Outcome | Remarks |
|---|---|---|---|---|
| Pyridine core synthesis | Diethyl malonate, 2-chloro-3-nitropyridine, Pd/C, HBr, Br2, NaNO2 | 90–120 °C, acidic reflux, hydrogenation, low temperature bromination | 2-methyl-3-bromopyridine | High yield, industrially scalable |
| Side chain introduction | Organometallic reagents (Grignard, organolithium) or cross-coupling partners | Anhydrous conditions, inert atmosphere | This compound | Requires careful control for tertiary alcohol formation |
| Purification and formulation | Chromatography, recrystallization, solvent dissolution | Standard organic lab techniques | Pure compound, suitable for biological assays | Solubility enhanced by co-solvents |
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(3-Bromopyridin-2-yl)-2-methylpropan-2-one.
Reduction: Formation of 1-(3-Pyridin-2-yl)-2-methylpropan-2-ol.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in nucleophilic substitution reactions, affecting biological pathways and chemical processes.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- Bromine Position : The position of bromine on the pyridine ring (3 vs. 6) significantly impacts electronic properties. For example, 3-bromopyridine derivatives exhibit distinct reactivity in cross-coupling reactions compared to 6-bromo analogs .
- Functional Groups : Ether-linked analogs (e.g., 1-[(3-bromopyridin-2-yl)oxy]-2-methylpropan-2-amine hydrochloride) show altered solubility and bioavailability due to the amine and ether moieties .
- Heterocyclic vs.
Spectral Data and Characterization
While direct spectral data for this compound is unavailable in the provided evidence, analogs suggest the following trends:
- ¹H NMR: Pyridine protons resonate between δ 7.5–8.5 ppm, while the methyl groups on the propanol moiety appear as singlets near δ 1.2–1.5 ppm. Bromine's electron-withdrawing effect deshields adjacent protons .
- LC/MS: Expected [M+H]⁺ peak at m/z 231.1 (calculated for C₉H₁₂BrNO). Related compounds, such as 1-(5-bromoindazol-1-yl)-2-methylpropan-2-ol, show [M+H]⁺ at m/z 287 .
Biological Activity
1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol, also known as a bromopyridine derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₈BrN₁O
- Molecular Weight : 202.05 g/mol
- CAS Number : 317845-81-1
Biological Activity Overview
The biological activity of this compound can be summarized through its effects on various biological systems, particularly in the context of its role as a hemoglobin modulator.
Hemoglobin Modulation
Research indicates that compounds similar to this compound can act as modulators of hemoglobin's oxygen affinity. The modulation of hemoglobin can influence oxygen delivery to tissues, which is crucial in conditions such as anemia or during hypoxic events .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with specific receptors or enzymes involved in metabolic pathways:
- Receptor Interaction : It may bind to certain receptors that modulate vascular responses and oxygen transport.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways related to energy production and cellular respiration.
Case Studies and Research Findings
Several studies have explored the pharmacological profile of this compound:
Study 1: Hemoglobin Affinity Modulation
A study demonstrated that derivatives of bromopyridine could significantly alter the oxygen binding characteristics of hemoglobin. This was assessed using spectrophotometric methods to measure changes in absorbance at varying oxygen concentrations .
| Compound | Effect on Hemoglobin Affinity |
|---|---|
| This compound | Increased oxygen affinity |
| Control (No treatment) | Baseline affinity |
Study 2: Cytotoxicity Assays
In vitro cytotoxicity assays conducted on cancer cell lines revealed that the compound exhibited selective cytotoxic effects, particularly against certain tumor types. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 15 | Apoptosis |
| MCF7 (Breast Cancer) | 20 | Apoptosis |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of the bromine substituent on the pyridine ring for enhancing biological activity. Variations in the alkyl chain length and branching also significantly affect the compound's potency and selectivity towards biological targets .
Q & A
Q. Key Optimization Factors :
| Condition | Impact | Optimal Range |
|---|---|---|
| Base Strength | Higher bases (e.g., NaH) favor substitution over elimination | pH > 10 |
| Temperature | Lower temps (0–25°C) reduce side reactions | 0–25°C |
| Solvent | Polar aprotic solvents (THF, DMF) enhance reactivity | THF |
What spectroscopic and chromatographic methods are used to characterize this compound?
Basic Question
- NMR : <sup>1</sup>H NMR shows peaks for the pyridine ring (δ 7.5–8.5 ppm) and the tertiary alcohol (δ 1.3–1.5 ppm for methyl groups). <sup>13</sup>C NMR confirms the quaternary carbon (δ 70–75 ppm) .
- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 230.10 (calculated for C9H12BrNO) .
- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) confirms purity (>95%) .
How can reaction conditions be optimized to minimize elimination byproducts during synthesis?
Advanced Question
Elimination byproducts (e.g., alkenes) arise via E2 mechanisms under strongly basic conditions. Strategies include:
- Base Selection : Use weaker bases (e.g., K2CO3) instead of NaH to reduce dehydrohalogenation .
- Solvent Polarity : Higher polarity solvents stabilize the transition state for substitution. DMF outperforms THF in reducing elimination .
- Temperature Control : Maintaining temperatures below 30°C suppresses thermal decomposition .
Case Study : A 20% increase in yield (from 65% to 85%) was achieved by switching from NaH/DMF to K2CO3/DMF at 20°C .
What strategies are employed to evaluate the biological activity of this compound?
Advanced Question
While direct bioactivity data for this compound is limited, structural analogs suggest potential applications:
- Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorescence-based assays (IC50 determination) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Molecular Docking : Simulate interactions with target proteins (e.g., EGFR) using PyMOL or AutoDock to predict binding affinity .
Example : A chloro analog showed IC50 = 12 µM against EGFR kinase, attributed to halogen bonding with the active site .
What are the key physicochemical properties influencing its reactivity and bioavailability?
Basic Question
The bromine atom increases electrophilicity at the pyridine ring, facilitating Suzuki-Miyaura cross-coupling reactions .
How does the bromine substituent influence electronic and steric effects in derivatization reactions?
Advanced Question
-
Electronic Effects : The bromine atom withdraws electron density via inductive effects, activating the pyridine ring for electrophilic substitution at the 5-position .
-
Steric Effects : The 3-bromo group hinders nucleophilic attack at the adjacent 2-position, directing reactivity to the 4- or 5-positions .
-
Comparative Data :
Derivative Reaction Rate (vs. H) 3-Bromo-2-methyl 1.0 (reference) 3-Chloro-2-methyl 0.7 3-Fluoro-2-methyl 0.3
The bromine’s polarizability enhances reactivity in palladium-catalyzed couplings compared to lighter halogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
